2-[(2,5-Dichlorophenoxy)methyl]oxirane
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Overview
Description
Synthesis AnalysisThe synthesis of oxirane derivatives, like "2-[(2,5-Dichlorophenoxy)methyl]oxirane," involves complex chemical reactions. For example, oxiranes can be synthesized through reactions such as nucleophilic substitution of epichlorohydrin, as illustrated in the preparation of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane (Li Zhan-xiong, 2012). Similar methods might be relevant for synthesizing "2-[(2,5-Dichlorophenoxy)methyl]oxirane."
Molecular Structure Analysis
The molecular structure of oxirane derivatives is characterized by the presence of an epoxide group, which is a three-membered cyclic ether. This epoxide group significantly influences the chemical reactivity of these compounds. For instance, the crystal structure of certain oxirane derivatives, such as those studied by Wang et al. (2006), reflects their stability and interaction patterns, which may be relevant to "2-[(2,5-Dichlorophenoxy)methyl]oxirane" (Wang et al., 2006).
Scientific Research Applications
- Scientific Field: Material Science
- Application Summary : This compound has been used in the synthesis of block copolymers .
- Methods of Application : Two series of block copolymers of methyloxirane and oxirane, derivatives of 2-ethylhexanol, were obtained with the use of KOH as a conventional homogeneous alkaline catalyst and a coordinative dimetalcyanide catalyst (DMC), respectively .
- Results or Outcomes : The DMC type catalyst showed much higher kinetic activities and its reaction exhibited a narrower distribution of homologues, as compared with those obtained in the presence of KOH .
Safety And Hazards
The safety information for “2-[(2,5-Dichlorophenoxy)methyl]oxirane” includes several hazard statements: H302, H312, H315, H319, H332, H335, H341 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .
properties
IUPAC Name |
2-[(2,5-dichlorophenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYYOPSMOZNITO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396493 |
Source
|
Record name | 2-[(2,5-dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dichlorophenoxy)methyl]oxirane | |
CAS RN |
21324-87-8 |
Source
|
Record name | 2-[(2,5-dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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